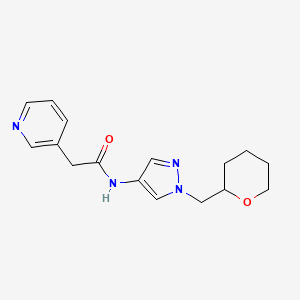![molecular formula C19H14FN5O2 B2721462 1-(4-Fluorophenyl)-4-[(1-phenyltriazol-4-yl)methyl]pyrazine-2,3-dione CAS No. 2379996-68-4](/img/structure/B2721462.png)
1-(4-Fluorophenyl)-4-[(1-phenyltriazol-4-yl)methyl]pyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-4-[(1-phenyltriazol-4-yl)methyl]pyrazine-2,3-dione, commonly known as FPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPTP belongs to the class of triazolopyrazine derivatives and has shown promising results in various research studies.
Mécanisme D'action
The mechanism of action of FPTP involves the inhibition of various signaling pathways such as PI3K/Akt and MAPK/ERK. FPTP has been found to inhibit the activation of these pathways, which are involved in cell proliferation and survival. FPTP also induces apoptosis by activating caspase-3 and PARP cleavage. In addition, FPTP has been found to regulate glucose metabolism by activating AMPK and inhibiting GSK-3β.
Biochemical and physiological effects:
FPTP has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation by regulating the expression of various antioxidant enzymes and cytokines. FPTP also regulates glucose metabolism by increasing glucose uptake and reducing gluconeogenesis. In addition, FPTP has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
FPTP has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. FPTP is also stable under normal laboratory conditions and has a long shelf life. However, FPTP has some limitations for lab experiments. It is not water-soluble, which makes it difficult to administer in vivo. FPTP also has poor pharmacokinetic properties, which limits its bioavailability.
Orientations Futures
There are several future directions for the research on FPTP. One potential direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular diseases and autoimmune disorders. Another direction is to optimize the synthesis process to improve the yield and purity of FPTP. Moreover, the development of FPTP analogs with improved pharmacokinetic properties can enhance its therapeutic potential. Finally, the elucidation of the molecular mechanisms underlying the effects of FPTP can provide insights into its therapeutic potential.
Conclusion:
In conclusion, FPTP is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of various signaling pathways and the regulation of glucose metabolism. FPTP has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on FPTP, which can enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of FPTP involves the reaction of 4-fluorobenzaldehyde with 4-phenyl-1H-1,2,3-triazole-5-amine to form the intermediate compound. This intermediate compound is then reacted with pyrazine-2,3-dione to obtain the final product, FPTP. The synthesis process can be optimized by modifying the reaction conditions such as temperature, time, and solvent.
Applications De Recherche Scientifique
FPTP has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. FPTP has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to have anti-diabetic properties by regulating glucose metabolism and reducing insulin resistance. In addition, FPTP has shown neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-[(1-phenyltriazol-4-yl)methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O2/c20-14-6-8-16(9-7-14)24-11-10-23(18(26)19(24)27)12-15-13-25(22-21-15)17-4-2-1-3-5-17/h1-11,13H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHAGXCQXUZGKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)CN3C=CN(C(=O)C3=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-[(1-phenyltriazol-4-yl)methyl]pyrazine-2,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

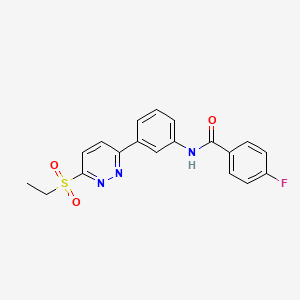
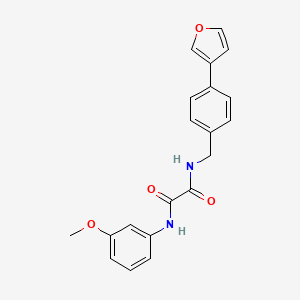

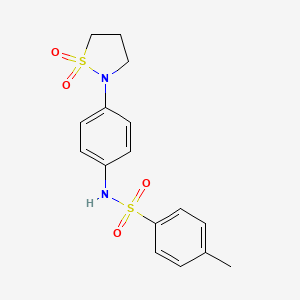
![4-[[2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetyl]amino]benzamide](/img/structure/B2721387.png)

![N-([2,2'-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2721392.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one](/img/structure/B2721393.png)
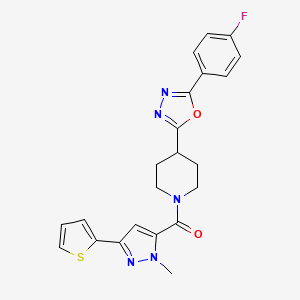
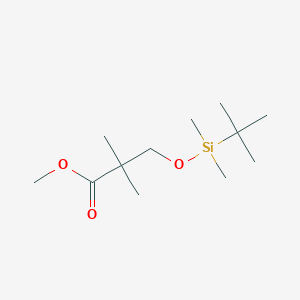
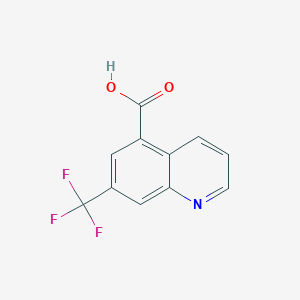
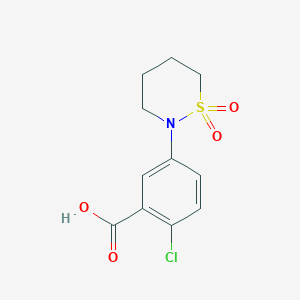
![1-[2-(2-Chloroanilino)-1,3-thiazol-5-yl]-2,2-dimethyl-1-propanone](/img/structure/B2721400.png)
